

In-Depth Technical Guide to the LRH-1 Inverse Agonist ML-180

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and mechanism of action of **ML-180** (also known as SR1848), a potent inverse agonist of the Liver Receptor Homolog-1 (LRH-1). This document details the compound's physicochemical and biological properties, outlines key experimental protocols for its evaluation, and visualizes its impact on cellular signaling pathways.

Core Compound Information

ML-180 is a small molecule inhibitor of the orphan nuclear receptor LRH-1 (NR5A2), a key regulator of development, metabolism, and cell proliferation.[1][2] Its identification as a non-phospholipid repressor of LRH-1 has positioned it as a valuable tool for studying the biological functions of this receptor and as a potential therapeutic agent, particularly in oncology.[1][2]

Physicochemical Properties



Property	Value	Reference
IUPAC Name	6-[4-(3-chlorophenyl)piperazin- 1-yl]-3-cyclohexyl-1H- pyrimidine-2,4-dione	[1]
Synonyms	SR1848	
Molecular Formula	C20H25CIN4O2	_
Molecular Weight	388.89 g/mol	_
CAS Number	863588-32-3	_
Appearance	White to off-white solid	_
Solubility	Soluble in DMSO	-

Biological Activity

Parameter	Value	Target/System	Reference
IC50	3.7 μΜ	LRH-1	
Activity	Inverse Agonist	LRH-1	-

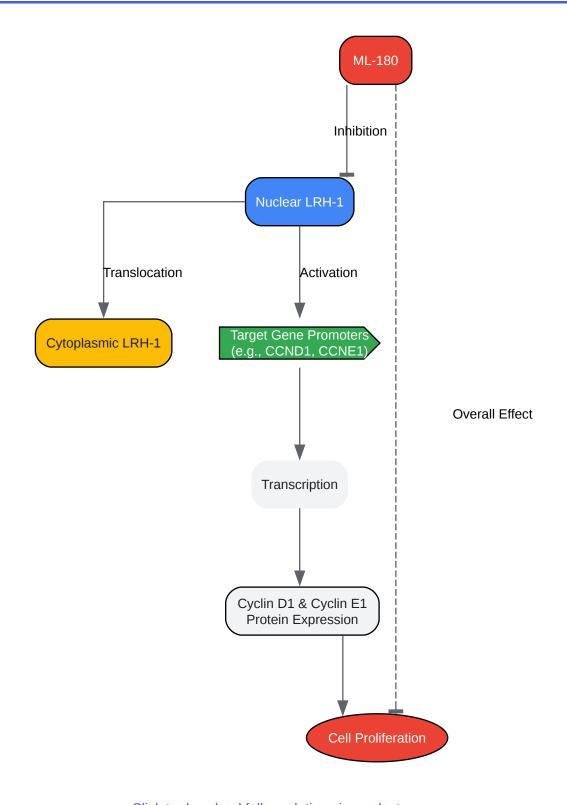
Mechanism of Action and Signaling Pathways

ML-180 functions as an inverse agonist of LRH-1, repressing its transcriptional activity. LRH-1 is known to be constitutively active and plays a crucial role in the expression of genes involved in cell cycle progression and proliferation. Mechanistic studies have shown that **ML-180** treatment leads to a dose-dependent reduction in the expression of key LRH-1 target genes, including Cyclin D1 and Cyclin E1. This inhibition of critical cell cycle regulators results in the antiproliferative effects of the compound.

Furthermore, it has been observed that **ML-180** induces the rapid translocation of LRH-1 from the nucleus to the cytoplasm, providing another layer to its mechanism of inhibiting LRH-1's transcriptional function.

Below is a diagram illustrating the signaling pathway affected by ML-180.





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Caption: Signaling pathway of ML-180, an inverse agonist of LRH-1.

Experimental Protocols



This section provides detailed methodologies for key experiments cited in the characterization of **ML-180**.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is adapted from standard cell viability assay procedures and is suitable for assessing the antiproliferative effects of **ML-180**.

Workflow:



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Caption: Workflow for the MTT cell viability assay.

Materials:

- Cells of interest (e.g., cancer cell lines endogenously expressing LRH-1)
- Complete cell culture medium
- ML-180 stock solution (in DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 40% (v/v) dimethylformamide, 16% (w/v) SDS, 2% (v/v) glacial acetic acid, pH 4.7)
- Microplate reader



Procedure:

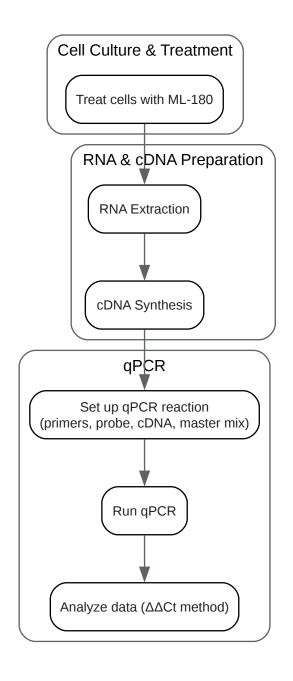
- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of **ML-180** in complete culture medium. A typical concentration range to test would be from 0.1 μ M to 50 μ M. Include a vehicle control (DMSO) at the same final concentration as the highest **ML-180** treatment.
- Replace the medium in the wells with the **ML-180** dilutions or vehicle control.
- Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
- Following incubation, add 50 μL of serum-free medium and 50 μL of MTT solution to each well.
- Incubate the plate for 3 hours at 37°C.
- Add 150 μL of the solubilization solution to each well.
- Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
- Measure the absorbance at 590 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control cells.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This protocol is for quantifying the mRNA levels of LRH-1 target genes, such as Cyclin D1 and Cyclin E1, following treatment with **ML-180**.

Workflow:





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Caption: Workflow for quantitative real-time PCR.

Materials:

- Cells treated with ML-180 or vehicle control
- RNA extraction kit



- · Reverse transcription kit
- qPCR master mix (e.g., SYBR Green or probe-based)
- Gene-specific forward and reverse primers for target genes (e.g., CCND1, CCNE1) and a housekeeping gene (e.g., GAPDH, ACTB)
- Real-time PCR instrument

Procedure:

- Cell Treatment: Treat cells with the desired concentrations of **ML-180** for the specified time.
- RNA Extraction: Isolate total RNA from the treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
- cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
- qPCR Program: Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40-45 cycles of denaturation, annealing, and extension).
- Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine
 the relative fold change in gene expression, normalized to the housekeeping gene and
 relative to the vehicle-treated control.

Example Primer Sequences (Human):

Gene	Forward Primer (5' to 3')	Reverse Primer (5' to 3')
CCND1	CCTCCTCTCCGGAGCATTT	CTGTAGCACAACCCTCCTCC
GAPDH	GAAGGTGAAGGTCGGAGTC	GAAGATGGTGATGGGATTTC



Note: It is crucial to validate primer efficiency before use.

Synthesis Outline

ML-180 has a core structure of a pyrimidine-dione linked to a piperazine moiety. While a specific, detailed synthesis protocol for **ML-180** is not readily available in the public domain, a plausible synthetic route can be inferred from the synthesis of similar pyrimidinyl-piperazine derivatives. The general strategy would likely involve the condensation of a substituted piperazine with a pyrimidine precursor.

One potential approach involves the reaction of 1-(3-chlorophenyl)piperazine with a suitable pyrimidine derivative containing a leaving group at the 6-position. The synthesis of 1-(3-chlorophenyl)piperazine itself can be achieved through the reaction of 3-chloroaniline with bis(2-chloroethyl)amine.

Conclusion

ML-180 is a well-characterized inverse agonist of LRH-1 with demonstrated antiproliferative activity in cancer cell lines. Its mechanism of action involves the repression of LRH-1 transcriptional activity and the induction of its nuclear-to-cytoplasmic translocation. The experimental protocols provided in this guide offer a framework for the further investigation of **ML-180** and other LRH-1 modulators. The continued study of this compound and its derivatives holds promise for the development of novel therapeutics targeting LRH-1-dependent diseases.

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References

- 1. Antiproliferation activity of a small molecule repressor of liver receptor homolog 1 -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferation Activity of a Small Molecule Repressor of Liver Receptor Homolog 1 -PMC [pmc.ncbi.nlm.nih.gov]



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